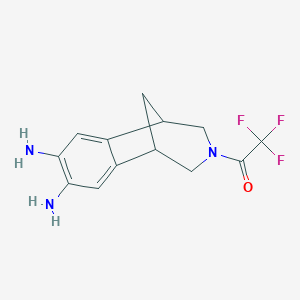
8-Bromochroman-3-on
Übersicht
Beschreibung
8-Bromochroman-3-one is a chemical compound belonging to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. This compound is characterized by the presence of a bromine atom at the 8th position and a ketone group at the 3rd position on the chroman ring. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
8-Bromochroman-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
8-Bromochroman-3-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities .
Mode of Action
Chroman-4-one and its derivatives are known to interact with various biological targets, leading to significant variations in biological activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one shows a minor structural difference from chromone but results in these significant variations .
Biochemical Pathways
Chroman-4-one and its derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Chroman-4-one and its derivatives are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Biochemische Analyse
Biochemical Properties
8-Bromochroman-3-one exhibits significant variations in biological activities . The mechanism of action of 8-Bromochroman-3-one derivatives often involves the modulation of intracellular signaling pathways. For instance, 8-bromo-cyclic AMP has been shown to induce phosphorylation of steroid receptor coactivator 1 (SRC-1), which facilitates ligand-independent activation of the chicken progesterone receptor.
Molecular Mechanism
It is known that the compound’s derivatives often involve the modulation of intracellular signaling pathways. For instance, 8-bromo-cyclic AMP has been shown to induce phosphorylation of steroid receptor coactivator 1 (SRC-1), which facilitates ligand-independent activation of the chicken progesterone receptor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromochroman-3-one typically involves the bromination of chroman-3-one. One common method is the bromination of chroman-3-one using bromine in acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 8-Bromochroman-3-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The bromination reaction is carried out in a solvent such as dichloromethane, and the product is isolated by distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromochroman-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 8-bromo-3-hydroxychromanone or 8-bromo-3-carboxychromanone.
Reduction: Formation of 8-bromo-3-hydroxychroman.
Substitution: Formation of 8-substituted chroman-3-one derivatives.
Vergleich Mit ähnlichen Verbindungen
Chroman-3-one: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Chlorochroman-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.
8-Fluorochroman-3-one: Contains a fluorine atom, which can significantly alter its chemical properties and biological activities.
Uniqueness of 8-Bromochroman-3-one: The presence of the bromine atom at the 8th position makes 8-Bromochroman-3-one more reactive in nucleophilic substitution reactions compared to its analogs. This reactivity, combined with its ability to undergo various chemical transformations, makes it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
8-bromo-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQDMYJFVLYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597935 | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133118-80-6 | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133118-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

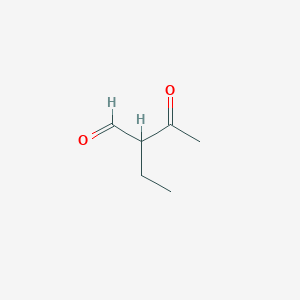
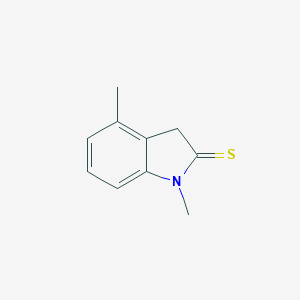

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)

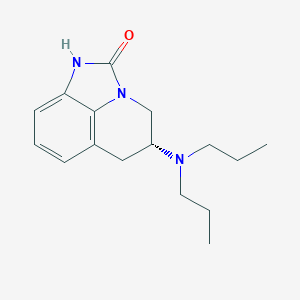

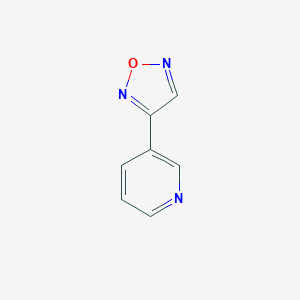
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
